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These application notes provide a comprehensive guide to utilizing anti-solvent engineering

techniques for the morphological control of formamidinium lead iodide (FAPbI3) perovskite thin

films. Mastery of these methods is crucial for fabricating high-quality, uniform films with large

grain sizes and minimal defects, which are essential for high-performance and stable

perovskite solar cells (PSCs).

Introduction to Anti-Solvent Engineering
The one-step spin coating of FAPbI3 precursor solutions often leads to rapid and uncontrolled

crystallization, resulting in poor film morphology with pinholes and small grain sizes. Anti-

solvent engineering is a widely adopted and effective method to overcome these challenges.[1]

[2][3][4] This technique involves introducing a solvent in which the perovskite precursors are

insoluble (an "anti-solvent") during the spin-coating process. This rapidly induces

supersaturation of the precursor solution on the substrate, leading to fast nucleation and the

formation of a dense, uniform intermediate phase. Subsequent thermal annealing then

promotes the growth of large, well-oriented crystalline grains, ultimately forming a high-quality

perovskite film.[4]

The choice of anti-solvent, its application parameters (such as dripping time and volume), and

the composition of the precursor solution are all critical factors that significantly influence the

final film quality and the performance of the resulting photovoltaic devices.[1][5]
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Key Anti-Solvents and Their Properties
A variety of anti-solvents have been successfully employed for the fabrication of FAPbI3 films.

The selection of an appropriate anti-solvent is critical, as its properties, such as polarity and

boiling point, will dictate its interaction with the precursor solvent and influence the

crystallization kinetics.

Commonly used anti-solvents include:

Toluene: Known to produce films with large grain sizes and reduced pinholes, contributing to

improved device stability.[6]

Chlorobenzene (CB): A widely used anti-solvent that effectively induces homogenous

nucleation and leads to uniform perovskite films.

Diethyl Ether (DEE): Another effective anti-solvent, its volatility can be a key parameter in

controlling the drying rate of the film.[1][6]

Ethyl Acetate (EA): A greener alternative to chlorinated solvents, it has been shown to

produce high-quality films.

Isopropyl Alcohol (IPA): A high-polarity anti-solvent that has good miscibility with DMF, which

can result in a smooth perovskite layer.[5]

The miscibility of the anti-solvent with the precursor solvent (commonly a mixture of DMF and

DMSO) plays a crucial role. While immiscible anti-solvents can effectively wash away the

precursor solvent, miscible anti-solvents can intermix and modulate the supersaturation rate in

a more controlled manner.

Experimental Protocols
Here, we provide detailed protocols for the one-step spin coating of FAPbI3 with anti-solvent

engineering. These protocols are intended as a starting point and may require optimization

based on specific laboratory conditions and desired film characteristics.

Protocol 1: Standard FAPbI3 Deposition with
Chlorobenzene Anti-Solvent
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This protocol is a common starting point for fabricating high-quality FAPbI3 films.

1. Precursor Solution Preparation:

In a nitrogen-filled glovebox, dissolve Formamidinium Iodide (FAI) and Lead (II) Iodide
(PbI2) in a 4:1 volumetric ratio of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide
(DMSO). A common molar concentration is 1.4 M for both FAI and PbI2.
To this solution, additives such as Methylammonium Chloride (MACl) (e.g., 28.36 mg) can be
included to improve crystallinity and phase stability.[7]
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

2. Substrate Preparation:

Prepare substrates (e.g., ITO-coated glass with an electron transport layer like SnO2) by
sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and
isopropanol.
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-30 minutes prior to
use.[7]

3. Spin Coating and Anti-Solvent Dripping:

Transfer the cleaned substrates into the nitrogen-filled glovebox.
Dispense an adequate volume of the FAPbI3 precursor solution (e.g., 50 µL) onto the
substrate.
Spin coat the substrate using a two-step program:
Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).
Step 2: 4000-6000 rpm for 30-45 seconds (with a ramp-up of 1000 rpm/s).
During the second step, at a specific time (e.g., 15-20 seconds into the step), rapidly drip a
controlled volume of Chlorobenzene (e.g., 100-150 µL) onto the center of the spinning
substrate.[8][7] The timing of this step is critical and often requires optimization.[1]

4. Annealing:

Immediately after spin coating, transfer the substrate to a hotplate.
Anneal the film at 150 °C for 15-45 minutes in the glovebox.[7] The annealing time may vary
depending on the use of additives.
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Protocol 2: Mixed-Cation FAPbI3 with Diethyl Ether Anti-
Solvent
This protocol incorporates additional cations to enhance stability and performance.

1. Precursor Solution Preparation:

Prepare a stock solution of (FAPbI3)0.85(MAPbBr3)0.15 by dissolving FAI, PbI2, MABr, and
PbBr2 in a DMF:DMSO (e.g., 4:1 v/v) solvent mixture.
Additives such as CsI or MACl can be included for further optimization.[9]

2. Substrate Preparation:

Follow the same procedure as in Protocol 1.

3. Spin Coating and Anti-Solvent Dripping:

Dispense the precursor solution onto the substrate.
Use a spin coating program, for example, 4000 rpm for 30 seconds.[1]
At a predetermined delay time (e.g., 10 seconds) after starting the spin coating, drip Diethyl
Ether (e.g., 250 µL) onto the substrate.[1]

4. Annealing:

Transfer the film to a hotplate and anneal at 100 °C for 10 minutes.[1]

Quantitative Data Summary
The following tables summarize the impact of different anti-solvent engineering parameters on

FAPbI3 film morphology and the performance of corresponding solar cell devices.

Table 1: Effect of Different Anti-Solvents on FAPbI3 Film and Device Properties
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Anti-
Solvent

Grain
Size

Film
Morphol
ogy

PCE (%) Voc (V)
Jsc
(mA/cm²
)

FF (%)
Referen
ce

Toluene

Large,

reduced

pinholes

Uniform

and

dense

- - - - [6]

Chlorobe

nzene
Uniform

Homoge

neous
- - - - [6]

Diethyl

Ether
-

Improved

coverage
3.54 0.76 7.29 63 [1]

Table 2: Influence of Anti-Solvent Dripping Time on Device Performance (Anti-Solvent: Diethyl

Ether)

Dripping
Delay Time
(s)

PCE (%) Voc (V)
Jsc
(mA/cm²)

FF (%) Reference

5 2.91 0.70 7.72 53 [1]

10 (Optimal) 3.54 0.76 7.29 63 [1]

15 4.41 0.74 - - [1]

Without Anti-

Solvent
1.51 0.64 - 35 [1]

Table 3: Impact of Additives in Precursor Solution with Anti-Solvent Treatment
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Additive
Grain
Size

PCE (%) Voc (V)
Jsc
(mA/cm²)

FF (%)
Referenc
e

MACl
~400-500

nm
16.8 - - - [9]

FEACl - 24.30 - - 84.37 [7]

Without

Additive

~200-300

nm
15.3 - - - [9]
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Caption: Experimental workflow for FAPbI3 film fabrication using the anti-solvent method.
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Caption: Logical relationships between process parameters and resulting film/device

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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